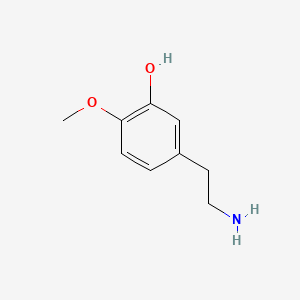

5-(2-Aminoethyl)-2-methoxyphenol

Übersicht

Beschreibung

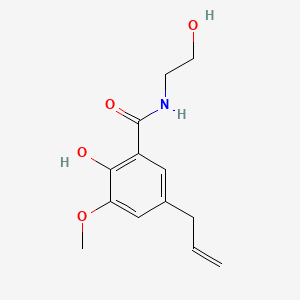

5-(2-Aminoethyl)-2-methoxyphenol, also known as 5-AEM, is an important molecule in the field of organic chemistry. It is a phenolic compound with an amine group attached to the phenolic ring. 5-AEM is a versatile molecule that has been used in a variety of applications, ranging from synthesis to scientific research.

Wissenschaftliche Forschungsanwendungen

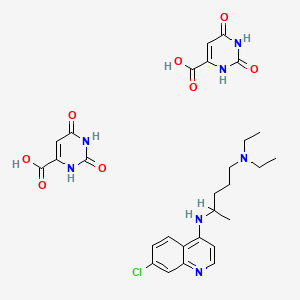

Pharmazeutik: Antivirale und antimikrobielle Wirkstoffe

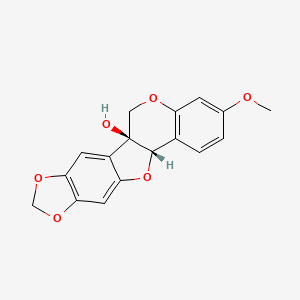

Die Indol-Derivate, zu denen auch Verbindungen wie 5-(2-Aminoethyl)-2-methoxyphenol gehören, haben in der pharmazeutischen Industrie aufgrund ihrer biologischen Aktivität vielversprechende Eigenschaften gezeigt. Sie zeichnen sich insbesondere durch ihre antiviralen und antimikrobiellen Eigenschaften aus. So haben bestimmte Indol-Derivate beispielsweise das Influenzavirus A gehemmt und zeigen Potenzial gegen eine Reihe von RNA- und DNA-Viren {svg_1}.

Umweltwissenschaften: CO2-Abscheidung

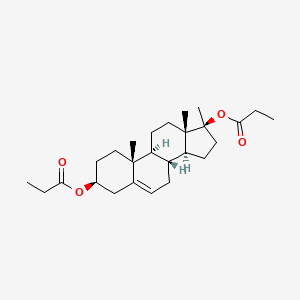

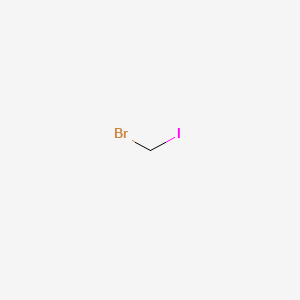

Amin-modifizierte Aerogele, die mit Verbindungen wie this compound synthetisiert werden können, wurden hinsichtlich ihrer Fähigkeit zur CO2-Abscheidung untersucht. Diese Aerogele können kovalente Bindungen mit CO2 eingehen, was möglicherweise eine Methode zur CO2-Abscheidung zur Minderung der Umweltbelastung darstellt {svg_2}.

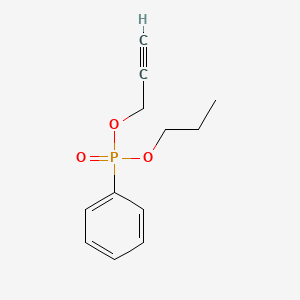

Materialwissenschaften: Nanocellulose-Aerogele

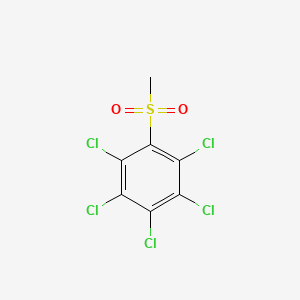

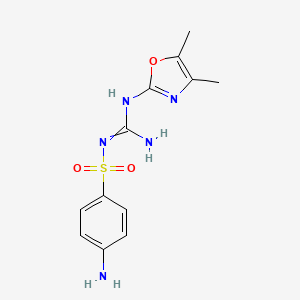

In der Materialwissenschaft wurde die Modifizierung von Nanocellulose-Aerogelen mit Aminogruppen, die von Verbindungen wie this compound abgeleitet sind, untersucht. Diese Aerogele haben eine große Oberfläche und können in leichten, hochporösen Materialien mit Anwendungen von der Isolierung bis zur Filtration eingesetzt werden {svg_3}.

Optoelektronik: Organische Diodenmaterialien

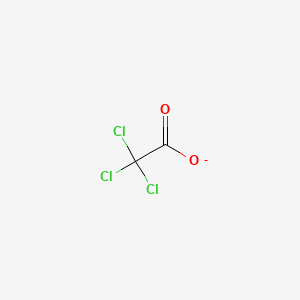

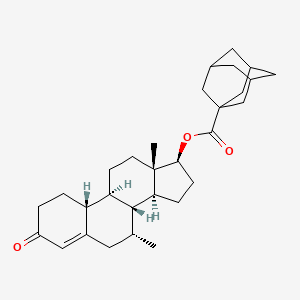

Die optischen Eigenschaften von Indol-Derivaten, einschließlich this compound, werden für den Einsatz in organischen Dioden untersucht. Diese Materialien können einzigartige elektronische und photonische Eigenschaften bieten, die für fortschrittliche optoelektronische Geräte geeignet sind {svg_4}.

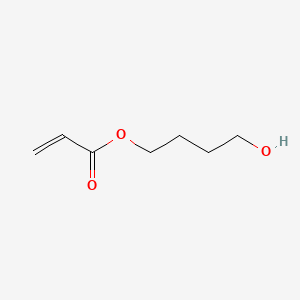

Polymerchemie: Copolymersynthese

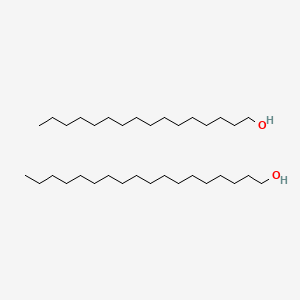

In der Polymerchemie werden this compound-Derivate zur Synthese von Copolymeren verwendet. Diese Copolymere können die Kristallinität und die mechanischen Eigenschaften von Materialien signifikant verändern, wodurch sie sich für Anwendungen wie Heißschmelzklebstoffe eignen {svg_5}.

Chemische Synthese: Katalysatoren und Tenside

Diese Verbindung ist auch an der Synthese verschiedener chemischer Produkte beteiligt, darunter Farbstoffe, Polymere, Tenside und Katalysatoren. Ihre Rolle in diesen Prozessen ist entscheidend, da ihre reaktive Aminogruppe vielseitige chemische Modifikationen ermöglicht {svg_6}.

Wirkmechanismus

Target of Action

The primary target of 5-(2-Aminoethyl)-2-methoxyphenol is the serotonin receptor (SR), specifically the 5-HT2 receptor . Serotonin receptors play a crucial role in the central nervous system, influencing mood, cognition, reward, learning, memory, and numerous physiological processes .

Mode of Action

This compound, like other serotonin receptor modulators, is believed to interact with its targets by inhibiting the reuptake of serotonin in the brain neurons . This inhibition increases serotonergic neurotransmission, which can lead to changes in perception, mood, and other psychological effects .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving serotonin. The compound’s interaction with the serotonin receptor can influence the synaptic reorganization process, which may lead to changes in psychiatric symptoms .

Pharmacokinetics

Similar compounds are known to be metabolized by the liver into various products, all of which are pharmacologically inactive . These compounds are excreted primarily as metabolites, with less than 4% of the original compound remaining .

Result of Action

The molecular and cellular effects of this compound’s action are likely to be diverse, given the wide range of physiological processes influenced by serotonin. These effects may include changes in perception, mood, cognition, reward, learning, and memory .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s solubility and stability . Additionally, the presence of other substances in the environment can potentially interact with this compound, altering its action .

Biochemische Analyse

Biochemical Properties

5-(2-Aminoethyl)-2-methoxyphenol plays a significant role in biochemical reactions. It interacts with enzymes such as tyrosine hydroxylase and aromatic L-amino acid decarboxylase, which are involved in the synthesis of catecholamines. These interactions are crucial for the conversion of tyrosine to L-DOPA and subsequently to dopamine . The compound also interacts with proteins and other biomolecules, influencing their function and stability.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell signaling pathways, particularly those involving dopamine receptors. The compound modulates gene expression and cellular metabolism by affecting the levels of neurotransmitters and other signaling molecules . These effects can lead to changes in cell function, including alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a precursor to dopamine, which binds to dopamine receptors and activates downstream signaling pathways . The compound can inhibit or activate enzymes such as monoamine oxidase and catechol-O-methyltransferase, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are influenced by factors such as pH and temperature. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression . These temporal effects are important for understanding the compound’s potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance neurotransmitter synthesis and improve cognitive function. At high doses, it may cause toxic or adverse effects, such as oxidative stress and neurotoxicity . Understanding the dosage effects is crucial for determining the therapeutic window and safety profile of the compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized by enzymes such as monoamine oxidase and catechol-O-methyltransferase, which convert it into various metabolites . These metabolic pathways influence the compound’s bioavailability and efficacy. Additionally, the compound can affect metabolic flux and metabolite levels, impacting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via dopamine transporters and other related proteins . Its distribution within tissues is influenced by factors such as blood-brain barrier permeability and tissue-specific expression of transporters .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and mitochondria. Its activity and function are influenced by its localization, with specific targeting signals and post-translational modifications directing it to particular organelles . This subcellular localization is important for understanding the compound’s role in cellular processes and its potential therapeutic applications.

Eigenschaften

IUPAC Name |

5-(2-aminoethyl)-2-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2/c1-12-9-3-2-7(4-5-10)6-8(9)11/h2-3,6,11H,4-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJXQFVMTIGJBFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

645-33-0 (hydrochloride) | |

| Record name | 3-Hydroxy-4-methoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID90954003 | |

| Record name | 5-(2-Aminoethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 4-Methoxytyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

3213-30-7, 645-33-0 | |

| Record name | 4-O-Methyldopamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3213-30-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxy-4-methoxyphenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003213307 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-(2-Aminoethyl)-2-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90954003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-aminoethyl)guaiacol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.399 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-(2-aminoethyl)-2-methoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-O-METHYLDOPAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62MI76A89G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-Methoxytyramine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0012162 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 5-(2-Aminoethyl)-2-methoxyphenol in the context of the research paper?

A1: The research paper focuses on identifying and characterizing novel compounds isolated from the soft coral Sinularia flexibilis []. This compound was identified as one of the three amides derived from a novel lipid acid, (Z)-3-methyldodec-2-enoic acid, also found in the soft coral []. These amides, including the one derived from this compound, were found to be atrial stimulants [].

Q2: Can you provide more information about the structural characterization of this compound based on the research?

A2: The paper primarily focuses on the isolation and characterization of the novel lipid acid and confirming the structures of the amides through synthesis []. While it doesn't delve deep into the specific spectroscopic data of this compound, it mentions that the structure determination of all isolated compounds was achieved using spectral methods []. This likely includes techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), common methods for elucidating the structure of organic compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,4S,7S,10S,13R,16R)-17,24-dihydroxy-10-[(4-methoxyphenyl)methyl]-4,7,9,13,15,29-hexamethyl-22-oxa-3,6,9,12,15,29-hexazatetracyclo[14.12.2.218,21.123,27]tritriaconta-18,20,23,25,27(31),32-hexaene-2,5,8,11,14,30-hexone](/img/structure/B1195276.png)